N-allyl-N-(3-methoxybenzyl)but-3-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-prop-2-enylbut-3-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-7-15(17)16(10-5-2)12-13-8-6-9-14(11-13)18-3/h4-6,8-9,11H,1-2,7,10,12H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLWNKIZGNJAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CC=C)C(=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of N Allyl N 3 Methoxybenzyl but 3 Enamide
Reactions Involving the Amide Group
The amide functional group is a cornerstone of organic chemistry, known for its stability and characteristic reactions. The tertiary nature of the amide in N-allyl-N-(3-methoxybenzyl)but-3-enamide, with its nitrogen atom bonded to two alkyl-type substituents and a carbonyl group, influences its reactivity, particularly its resistance to certain transformations compared to primary and secondary amides.
Hydrolysis and Amide Cleavage Mechanisms
Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions. This process typically requires more forcing conditions, such as prolonged heating, compared to the hydrolysis of esters or acid chlorides. pressbooks.pub Tertiary amides are notably more resistant to hydrolysis than primary or secondary amides due to increased steric hindrance and the lack of an N-H proton to facilitate certain mechanistic pathways. arkat-usa.orgfiveable.me
Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination, cleaves the carbon-nitrogen bond. pressbooks.pubchemguide.co.uk The final products are but-3-enoic acid and N-allyl-1-(3-methoxyphenyl)methanamine, with the amine being protonated in the acidic medium. pressbooks.pub
Basic hydrolysis proceeds via the direct nucleophilic addition of a hydroxide (B78521) ion to the amide carbonyl carbon. pressbooks.pub This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. This leaving group, a disubstituted amide anion, is strongly basic and subsequently deprotonates the newly formed carboxylic acid. chemguide.co.uk
A mild protocol for the hydrolysis of tertiary amides using sodium hydroxide in a methanol/dichloromethane mixture has been developed, which can proceed at room temperature or under reflux, offering an alternative to harsh aqueous conditions. arkat-usa.org
Table 1: Representative Conditions for Amide Hydrolysis
| Amide Type | Reagents and Conditions | Products | Reference |
|---|---|---|---|
| Tertiary Amide | Dilute HCl, Heat | Carboxylic Acid + Secondary Amine Salt | pressbooks.pubchemguide.co.uk |
| Tertiary Amide | Concentrated NaOH (aq), Heat | Carboxylate Salt + Secondary Amine | pressbooks.pubchemguide.co.uk |
| Tertiary Amide | NaOH in Methanol/Dichloromethane, RT or Reflux | Carboxylic Acid + Secondary Amine | arkat-usa.org |
Reduction of Amide Carbonyl
The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH2-), converting the amide into a tertiary amine. Due to the low reactivity of amides, strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this purpose. orgoreview.comchemistrysteps.com The reaction with LiAlH4 would convert this compound into N-allyl-N-(3-methoxybenzyl)but-3-en-1-amine. Unlike esters, amides are generally not reduced by milder agents like sodium borohydride (B1222165) (NaBH4). orgoreview.com
The mechanism for the reduction of a tertiary amide by LiAlH4 involves the initial coordination of the aluminum to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. The resulting intermediate expels an aluminate species to form an iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final tertiary amine. chemistrysteps.com
Other reagents, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), can also be employed for the reduction of tertiary amides to the corresponding amines. orgoreview.comchemistrysteps.com In some cases, partial reduction of tertiary amides to aldehydes is possible using specific reagents like Schwartz's reagent (Cp2Zr(H)Cl) or by carefully controlling the stoichiometry of strong reducing agents at low temperatures. researchgate.netwikipedia.org
Table 2: Reagents for the Reduction of Tertiary Amides
| Reagent | Product | Comments | Reference |
|---|---|---|---|
| LiAlH4 followed by H2O workup | Tertiary Amine | Standard, highly effective method. | orgoreview.com |
| 9-BBN | Tertiary Amine | Milder alternative to LiAlH4. | chemistrysteps.com |
| Schwartz's Reagent (Cp2Zr(H)Cl) | Aldehyde | Allows for partial reduction. | wikipedia.org |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Can achieve partial reduction under controlled conditions. |
Transformations at the Allylic Moieties
The presence of two distinct olefinic functionalities, the N-allyl group (prop-2-en-1-yl) and the N-but-3-enyl group, opens up a wide array of possible transformations based on alkene chemistry. These double bonds are susceptible to reactions such as metathesis and electrophilic addition.
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)
Olefin metathesis, a Nobel prize-winning reaction, provides a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org For a diene substrate like this compound, both intramolecular (Ring-Closing Metathesis, RCM) and intermolecular (Cross-Metathesis, CM) reactions are conceivable.
Ring-Closing Metathesis (RCM) Intramolecular reaction between the allyl and but-3-enyl groups could lead to the formation of a seven-membered unsaturated nitrogen heterocycle, 1-(3-methoxybenzyl)-1,3,4,7-tetrahydro-2H-azepine, with the expulsion of ethylene (B1197577). wikipedia.org RCM is a powerful method for constructing cyclic compounds and is often catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. acs.orgnih.gov While the formation of 5- and 6-membered rings via RCM is generally very efficient, the synthesis of 7-membered rings can be more challenging but is well-documented. wikipedia.orgnih.gov The success of the reaction would depend on the choice of catalyst and reaction conditions to favor the intramolecular pathway over potential intermolecular side reactions.
Cross-Metathesis (CM) In the presence of another olefin, intermolecular cross-metathesis can occur at either of the two alkene sites. The outcome of CM reactions can sometimes be difficult to predict, as it depends on the relative reactivity of the different olefins and the catalyst used. beilstein-journals.orgnih.gov For instance, reacting this compound with a simple alkene like ethylene could potentially lead to the formation of two molecules of N,N-diallyl-(3-methoxybenzyl)amine (in a two-step sequence involving CM followed by isomerization and another CM) or other chain-shortened/extended products. Cross-metathesis involving olefins bearing amide groups has been studied, and the choice of catalyst, such as the Hoveyda–Grubbs second-generation catalyst, can be crucial for achieving good yields, especially when electron-deficient functional groups are present. frontiersin.orgresearchgate.net
Table 3: Olefin Metathesis Reactions on N-Allyl Amide Analogs
| Reaction Type | Substrate Type | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| RCM | N,N-diallyl amide/sulfonamide | Grubbs II / Hoveyda-Grubbs II | 5-membered N-heterocycle (e.g., Dihydropyrrole) | acs.orgnih.gov |
| RCM | N-allyl-N-homoallyl amide | Molybdenum-based catalyst | 6-membered N-heterocycle (e.g., Tetrahydropyridine) | nih.gov |
| CM | N-allyl amide + partner olefin | Hoveyda-Grubbs II / Stewart-Grubbs | Functionalized alkene | frontiersin.org |
Electrophilic Additions to Alkene Bonds
The electron-rich double bonds of the allyl and but-3-enyl groups are susceptible to electrophilic addition reactions. A variety of electrophiles can add across these π-bonds, leading to a range of saturated functionalized products. These reactions include halogenation, hydrohalogenation, and hydration.
The regioselectivity of additions to the but-3-enyl group would typically follow Markovnikov's rule, where the electrophile (e.g., H+) adds to the terminal carbon (C4) to form a more stable secondary carbocation at C3, which is then attacked by the nucleophile. For the N-allyl group, the situation is similar.
Halogenation: Reaction with halogens like Br2 or Cl2 would lead to the corresponding dihaloalkane derivatives.
Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) would yield haloalkanes, following Markovnikov's rule in the absence of radical initiators.
Hydration: Acid-catalyzed addition of water would produce alcohols. Oxymercuration-demercuration would also yield Markovnikov alcohols, while hydroboration-oxidation would lead to the anti-Markovnikov alcohols.
Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) would form epoxides at one or both of the double bonds.
A potential challenge in these reactions is achieving selectivity between the two double bonds. The electronic and steric environments of the allyl and but-3-enyl groups are similar, which may lead to mixtures of products where the reaction has occurred at one, the other, or both sites.
Table 4: Representative Electrophilic Addition Reactions on Alkenes
| Reaction | Reagents | Regioselectivity | Product Functional Group |
|---|---|---|---|
| Halogenation | Br2 in CCl4 | N/A (anti-addition) | Vicinal Dibromide |
| Hydrohalogenation | HBr | Markovnikov | Alkyl Bromide |
| Hydrohalogenation (Radical) | HBr, ROOR | Anti-Markovnikov | Alkyl Bromide |
| Acid-Catalyzed Hydration | H2O, H2SO4 | Markovnikov | Alcohol |
| Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O 2. NaBH4 | Markovnikov | Alcohol |
| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | Anti-Markovnikov | Alcohol |
Transition Metal-Catalyzed Functionalizations (e.g., Hydrofunctionalization, Oxidative Functionalization)
The diallyl amide structure of this compound is a versatile substrate for various transition metal-catalyzed functionalizations. These reactions leverage the reactivity of the alkene C=C double bonds to construct more complex molecular architectures.
Hydrofunctionalization: This class of reactions involves the addition of an H-Y bond across one of the C=C double bonds. A key example is hydroamination, where an N-H bond is added. While the target molecule itself does not undergo intramolecular hydroamination due to the absence of an N-H bond, its diallyl system is analogous to 1,3-dienes used in intermolecular hydroamination reactions. For instance, catalyst systems comprising Ni(COD)₂, a phosphine (B1218219) ligand like DPPF, and an acid have been shown to be highly effective for the hydroamination of dienes with alkylamines, yielding allylic amines. nih.gov Such methodologies could potentially be adapted for this compound in the presence of an external amine, leading to the functionalization of one of the allyl groups. The development of transition-metal-catalyzed hydrofunctionalization of alkynes is also a well-established field, providing a precedent for the atom-economical addition of various nucleophiles across unsaturated carbon-carbon bonds. mdpi.com
Oxidative Functionalization: Oxidative cyclization represents a powerful strategy for synthesizing heterocyclic structures. In the context of diallyl amides, transition metal catalysts can promote cyclization reactions that incorporate new atoms and form ring systems. For example, palladium-catalyzed aerobic oxidative cyclization of aliphatic alkenyl amides has been developed to synthesize pyrrolizidine (B1209537) and indolizidine derivatives. thieme-connect.de Although the specific substrate this compound has a but-3-enamide rather than a simple alkyl amide chain, similar palladium or other transition metal-catalyzed researchgate.netnih.govmdpi.com oxidative pathways could be envisioned, potentially leading to N-heterocyclic structures through the participation of both allyl groups. Electrochemical methods also offer a sustainable approach for oxidative cyclization of olefinic amides to furnish products like benzoxazines and oxazolines, demonstrating that radical cascade cyclizations can be initiated under metal-free conditions. nih.gov
The table below summarizes representative transition metal-catalyzed functionalizations on related unsaturated systems.
| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Ref |
| Hydroamination | Ni(COD)₂ / DPPF / Acid | 1,3-Dienes + Alkylamines | Allylic Amines | nih.gov |
| Oxidative Cyclization | Pd(OAc)₂ / O₂ | Aliphatic Alkenyl Amides | Pyrrolizidine/Indolizidine Derivatives | thieme-connect.de |
| Oxidative Cyclization | Electrochemical, Metal-Free | N-(2-vinylphenyl)amides | CF₃-containing Benzoxazines | nih.gov |
Isomerization Processes to Enamides
A significant reaction pathway for N-allyl amides is the transition metal-catalyzed isomerization of the allyl double bond to form an enamide. nih.govacs.orgresearchgate.net Enamides are valuable synthetic intermediates due to their electron-rich nature, making them key precursors for asymmetric hydrogenations, cycloadditions, and the synthesis of various nitrogen-containing compounds. nih.gov
This isomerization is typically promoted by complexes of rhodium, nih.govlookchem.comresearchgate.net ruthenium, nih.govlookchem.com or iron. lookchem.comresearchgate.net The choice of catalyst and conditions can influence the stereoselectivity of the resulting enamide (E vs. Z). For many N-allyl amides, isomerization leads to a mixture of geometric isomers. lookchem.com However, specific catalyst systems have been developed to achieve high selectivity. For example, the use of CpRu(CH₃CN)₃PF₆ has been reported to facilitate the isomerization of a wide range of N-allyl amides to furnish Z-enamides with exceptional geometric selectivity. nih.gov This represents a significant advance, as it allows for the formation of the less thermodynamically stable Z-isomer. nih.govnih.gov
For this compound, isomerization of the N-allyl group would lead to the corresponding N-(prop-1-en-1-yl) derivative, an enamide. The but-3-enamide moiety's allyl group could also potentially isomerize, leading to a conjugated dienamide system, although the isomerization of the N-allyl group is more commonly studied.
The table below presents examples of catalysts used for the isomerization of N-allyl amides.
| Catalyst | Selectivity | Substrate Scope | Ref |
| CpRu(CH₃CN)₃PF₆ | High Z-selectivity (>20:1) | Broad, including di-, tri-, and tetrasubstituted enamides | nih.gov |
| [RhH(CO)(PPh₃)₃] | Generally E/Z mixtures; E-selective for N-aryl-N-allylamides | Aliphatic and aromatic N-allylamides | lookchem.comresearchgate.net |
| Iron Pentacarbonyl | Effective for N-allylimides | N-allylamides and -imides | researchgate.netacs.org |
Deprotection of Allylic N-Protecting Groups
The allyl group is a widely used protecting group for amines due to its stability under many conditions and its selective removability. researchgate.netorganic-chemistry.org The cleavage of the N-allyl bond in this compound would yield the corresponding secondary amide, N-(3-methoxybenzyl)but-3-enamide. This transformation is typically achieved through a two-step process: isomerization of the allyl group to the enamine/enamide followed by hydrolysis.
Transition metal catalysts are central to the initial isomerization step. Rhodium complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) and palladium complexes are frequently employed. acs.org Once the enamide is formed, it can be cleaved under mild acidic or oxidative conditions. A one-pot procedure using a ruthenium catalyst for isomerization followed by ozonolysis (O₃) has been developed for the deallylation of amides and peptides. acs.org Another approach involves oxidative cleavage using reagents like potassium permanganate (B83412) or ozone after the initial isomerization.
Selective deprotection is a key consideration, especially given the presence of the 3-methoxybenzyl group, which can also be cleaved under certain reductive or oxidative conditions. semanticscholar.org Many deallylation methods are orthogonal to benzyl-type protecting groups. For instance, palladium-catalyzed methods using nucleophilic scavengers are generally mild and would not be expected to cleave the benzyl (B1604629) ether-like methoxybenzyl group. organic-chemistry.org Conversely, methods for benzyl group removal, such as catalytic hydrogenolysis, could potentially reduce the allyl groups' double bonds if not carefully controlled. commonorganicchemistry.comreddit.com
| Method | Catalyst / Reagents | Key Features | Ref |
| Isomerization-Hydrolysis | 1. RhCl(PPh₃)₃ or Pd-C2. Acidic workup | Two-step process, common for N-allyl amines and amides. | researchgate.netacs.org |
| Isomerization-Oxidation | 1. Grubbs catalyst2. RuCl₃ / NaIO₄ | One-pot sequential reaction for deallylation of amides. | acs.org |
| Oxidative Cleavage | 1. OsO₄ (cat.), NMO2. NaIO₄ | Involves dihydroxylation followed by oxidative scission. | organic-chemistry.org |
| Reductive Cleavage | SmI₂/H₂O/i-PrNH₂ | Selective for allyl ethers, suggests potential for N-allyl groups. | organic-chemistry.org |
Reactions at the 3-Methoxybenzyl Moiety
The 3-methoxybenzyl group offers additional sites for chemical modification, including the aromatic ring and the benzylic position.
Electrophilic Aromatic Substitution on the Methoxybenzyl Ring
The benzene (B151609) ring of the 3-methoxybenzyl group can undergo electrophilic aromatic substitution. The regiochemical outcome of such a reaction is dictated by the directing effects of the two substituents on the ring: the methoxy (B1213986) group (-OCH₃) and the N-acyl-N-allyl aminomethyl group (-CH₂-N(COR)CH₂CH=CH₂).
The methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgorganicchemistrytutor.comyoutube.com It strongly directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6).
The N-acyl aminomethyl substituent is generally considered to be a deactivating group due to the electron-withdrawing nature of the amide carbonyl, which is transmitted inductively. As a deactivating group, it would direct incoming electrophiles to the meta position relative to itself (C2 and C6).
When both groups are present, their effects are combined. Both groups direct to the C2 and C6 positions. The C4 position is also strongly activated by the ortho-, para-directing methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C2, C4, and C6 positions, with the precise ratio of products depending on the specific electrophile and reaction conditions, including steric hindrance. libretexts.orgulethbridge.casavemyexams.com
Predicted Positions for Electrophilic Attack:
Position 2: Activated (ortho to -OCH₃, meta to -CH₂N(Ac)R)
Position 4: Activated (para to -OCH₃)
Position 6: Activated (ortho to -OCH₃, meta to -CH₂N(Ac)R)
Oxidation Reactions of the Benzylic Position
The benzylic C-H bonds of the 3-methoxybenzyl group are susceptible to oxidation, potentially converting the methylene (-CH₂) bridge into a carbonyl group (C=O). This would transform the N-(3-methoxybenzyl)amide into an N-(3-methoxybenzoyl)amide. Such oxidations can be carried out using a variety of strong oxidizing agents, such as potassium permanganate (KMnO₄), chromium-based reagents, or under catalytic conditions.
However, this transformation can be challenging to achieve selectively in the presence of the two allyl groups, which are themselves highly sensitive to oxidation. syr.edu Many common oxidants would readily attack the C=C double bonds, leading to a complex mixture of products. Achieving selective oxidation at the benzylic position would require carefully chosen reagents that exhibit a preference for benzylic C-H activation over alkene oxidation, a non-trivial synthetic challenge.
Cleavage of the Methoxybenzyl Group (e.g., Reductive, Oxidative)
The 3-methoxybenzyl (3-MPM) group is a protecting group for the nitrogen atom, analogous to the more common p-methoxybenzyl (PMB or MPM) group. chem-station.com It can be removed under specific reductive or oxidative conditions to release the secondary but-3-enamide. scispace.com
Oxidative Cleavage: The most common method for cleaving MPM/PMB groups is through oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). chem-station.comjst.go.jplookchem.com The reaction proceeds via a single-electron transfer mechanism, favored by the electron-rich nature of the methoxy-substituted benzene ring, to form a stable benzylic carbocation. This intermediate is then trapped by a nucleophile (often water present in the reaction mixture) to release the deprotected amine/amide and 3-methoxybenzaldehyde (B106831). clockss.org The reactivity towards DDQ is influenced by the position of the methoxy group; 3-methoxybenzyl groups are generally less readily cleaved than 4-methoxybenzyl groups. scispace.comjst.go.jp This method is generally compatible with the allyl groups present in the molecule. reddit.com
Reductive Cleavage: Reductive cleavage of benzyl-type protecting groups is often accomplished by catalytic hydrogenolysis (e.g., H₂, Pd/C). commonorganicchemistry.com However, this method would simultaneously reduce the double bonds of the allyl groups. A milder alternative that can sometimes preserve alkenes is the use of dissolving metal reductions (e.g., Na/NH₃). More specific reductive methods have been developed for MPM ethers, such as using NaCNBH₃ and BF₃·OEt₂, which cleave the MPM ether to the alcohol and p-methylanisole. acs.org Applying similar conditions to the N-(3-methoxybenzyl)amide could potentially yield the deprotected amide and 3-methylanisole, though compatibility with the amide and diallyl functionalities would need to be verified.
The table below outlines common cleavage conditions for related methoxybenzyl protecting groups.
| Cleavage Type | Reagents | Key Features | Ref |
| Oxidative | DDQ in CH₂Cl₂/H₂O | Common, mild, neutral conditions. Selectivity possible over benzyl groups. | chem-station.comscispace.comjst.go.jp |
| Oxidative | Ceric Ammonium Nitrate (CAN) | Stronger oxidant than DDQ, often used for robust substrates. | clockss.org |
| Reductive (Hydrogenolysis) | H₂, Pd/C | Highly effective but will also reduce C=C bonds. | commonorganicchemistry.com |
| Reductive (Acidic) | NaCNBH₃, BF₃·OEt₂ | Cleaves MPM ethers to alcohols and methylanisole. | acs.org |
| Acidic | Trifluoroacetic Acid (TFA) | Strong acid cleavage, often with a cation scavenger like anisole. | reddit.comnih.gov |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For N-allyl-N-(3-methoxybenzyl)but-3-enamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.
Proton NMR (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the 3-methoxybenzyl group, the N-allyl group, and the but-3-enamide moiety. Due to the restricted rotation around the amide C-N bond, it is possible that some signals may appear as broadened or duplicated sets of peaks, representing different conformational isomers. pku.edu.cn
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 6.7 - 7.3 | Multiplets |
| Vinylic (N-CH₂-CH =CH₂) | 5.7 - 6.0 | Multiplet |
| Vinylic (N-CH₂-CH=CH ₂) | 5.0 - 5.3 | Multiplets |
| Vinylic (CO-CH₂-CH =CH₂) | 5.8 - 6.1 | Multiplet |
| Vinylic (CO-CH₂-CH=CH ₂) | 5.0 - 5.4 | Multiplets |
| Methylene (B1212753) (N-CH ₂-CH=CH₂) | ~4.0 | Multiplet |
| Methylene (C₆H₄-CH ₂) | ~4.6 | Singlet/Multiplet |
| Methylene (CO-CH ₂-CH=CH₂) | ~3.1 | Multiplet |
| Methoxy (B1213986) (O-CH ₃) | ~3.8 | Singlet |
Note: These are predicted ranges based on typical values for similar functional groups and are subject to solvent effects and the specific electronic environment of the molecule.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, vinylic, carbonyl) and its local electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C₆H₄) | 110 - 160 |
| Vinylic (N-CH₂-C H=C H₂) | 115 - 140 |
| Vinylic (CO-CH₂-C H=C H₂) | 115 - 140 |
| Methylene (N-C H₂-CH=CH₂) | 45 - 55 |
| Methylene (C₆H₄-C H₂) | 45 - 55 |
| Methylene (CO-C H₂-CH=CH₂) | 35 - 45 |
| Methoxy (O-C H₃) | ~55 |
Note: These are predicted ranges and can be influenced by solvent and conformational effects.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the allyl and butenyl chains, as well as within the benzyl (B1604629) group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is critical for determining the stereochemistry and conformational preferences, particularly around the rotatable single bonds and the restricted amide bond.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, key absorption bands would be expected for the amide carbonyl, C=C double bonds, and C-O bonds. The position of the amide C=O stretching vibration is sensitive to its environment and can provide clues about hydrogen bonding and electronic effects. spcmc.ac.in
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Amide I band) | 1630 - 1680 | Strong |
| C=C (Alkene) | 1640 - 1680 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Aryl ether) | 1200 - 1275 (asymmetric) & 1000 - 1075 (symmetric) | Strong |
| =C-H (Alkene & Aromatic) | 3010 - 3100 | Medium |
| C-H (sp³) | 2850 - 3000 | Medium |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for confirming the presence of the C=C bonds in the allyl and butenyl groups, as well as the aromatic ring. The amide I band is also observable in Raman spectra and can provide complementary information to the IR data. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool in chemistry, providing vital information about the mass-to-charge ratio (m/z) of ions. This data allows for the determination of molecular weight and the elucidation of a compound's elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (Molecular Formula: C15H19NO2), HRMS is used to confirm that the experimentally measured mass aligns with the theoretically calculated mass, thereby verifying its elemental composition.
The expected monoisotopic mass for the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental verification is a critical step in the structural confirmation of the target compound.
Table 1: Illustrative HRMS Data for this compound
| Ion Adduct | Calculated m/z | Observed m/z | Mass Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 246.14886 | 246.14891 | 0.20 |
This table presents hypothetical data for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column, where it is separated from any impurities. The separated components then enter the mass spectrometer, which provides a mass spectrum for each.
The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific GC conditions and can be used for identification. The resulting mass spectrum, showing the fragmentation pattern of the molecule, acts as a molecular fingerprint, confirming the compound's identity and providing an assessment of its purity. A single, sharp peak in the chromatogram at a specific retention time indicates a high degree of purity.
Table 2: Example GC-MS Parameters and Findings
| Parameter | Value |
|---|---|
| Column Type | DB-5ms (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium |
| Retention Time (RT) | ~12.5 minutes (Illustrative) |
| Purity Assessment | >99% (based on peak area integration) |
| Key Mass Fragments (m/z) | 245 (M⁺), 121 (C8H9O⁺), 69 (C4H5O⁺), 41 (C3H5⁺) |
This table contains hypothetical data for illustrative purposes.
While GC-MS is suitable for volatile compounds, Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (typically protonated, [M+H]⁺, or adducted with sodium, [M+Na]⁺), which are then analyzed by the mass spectrometer.
This technique is valuable for confirming the molecular weight of this compound without causing significant fragmentation, providing a clear molecular ion peak that corroborates the data obtained from other methods.
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Column chromatography is a fundamental purification technique in synthetic chemistry. For the purification of this compound, both normal-phase (using a polar stationary phase like silica (B1680970) gel) and reverse-phase chromatography can be employed.
In a typical normal-phase setup, a non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used as the mobile phase to elute the compound from a silica gel column. The polarity of the solvent mixture is carefully optimized to achieve effective separation of the target compound from unreacted starting materials or by-products. Reverse-phase chromatography, using a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile), can also be used as an alternative or complementary purification step.
Table 3: Illustrative Column Chromatography Conditions
| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-Functionalized Silica |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Acetonitrile (B52724):Water (e.g., 6:4 v/v) |
| Elution Order | Less polar impurities first, then the product | Polar impurities first, then the product |
This table describes typical conditions and is for illustrative purposes.
Thin-Layer Chromatography (TLC) is a rapid and simple chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a sealed chamber with a solvent system (eluent).
As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates, resulting in their separation. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. By comparing the spots of the reaction mixture with those of the starting materials, chemists can determine when a reaction is complete.
For the synthesis of this compound, TLC would be used to observe the disappearance of the starting materials and the appearance of the product spot at a distinct Rf value.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hexane |
| Ethyl acetate |
| Acetonitrile |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of both the chemical purity and the enantiomeric composition of the chiral compound this compound. The versatility of HPLC allows for the development of distinct methodologies tailored to either achiral (purity) or chiral (enantiomeric excess) separations, providing critical data for quality control and stereoselective synthesis.
The determination of enantiomeric excess (e.e.) requires a specialized chiral HPLC method. Since enantiomers have identical physical and chemical properties in an achiral environment, they cannot be separated by conventional RP-HPLC. Chiral HPLC utilizes a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to different retention times. researchgate.netsigmaaldrich.com For N,N-disubstituted amides like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. mdpi.com These CSPs, for instance, a tris(4-methylbenzoate)cellulose phase, can resolve enantiomers after derivatization into their amides. nih.gov The separation is typically performed in a normal-phase mode, using a nonpolar mobile phase composed of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The precise ratio of these solvents is a critical parameter that is fine-tuned to achieve baseline resolution of the two enantiomeric peaks. mdpi.com The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.
Detailed Research Findings
For purity analysis, methods developed for aromatic amides often utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with additives like acetic acid to improve peak shape and resolution. nih.gov A gradient elution from a higher polarity mobile phase to a lower polarity one ensures the elution of all components.
For enantiomeric separation, studies on various chiral amides have shown that cellulose-based CSPs like Chiralcel OD-H and Chiralpak IC can provide excellent resolution. mdpi.com The choice of the alcohol modifier and its concentration in the mobile phase significantly impacts the separation factor (α) and resolution (Rs) between the enantiomers. For N-benzyl-N-alkyl carboxamides, chiral separations have been successfully achieved, underscoring the feasibility of this approach for the target compound. nih.gov The enantiomeric ratio is determined by integrating the peak areas of the resulting chromatogram. rsc.org
The following tables present hypothetical, yet scientifically plausible, HPLC conditions and results for the analysis of this compound, based on established principles for similar molecules.
Table 1: HPLC Method for Purity Determination
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Retention Time | ~12.5 min |
| Purity (Typical) | >98% |
Table 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
| Parameter | Condition |
| Instrument | Shimadzu Prominence-i LC-2030C 3D or equivalent |
| Column | Chiralcel® OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | ~15.2 min |
| Retention Time (S)-enantiomer | ~17.8 min |
| Resolution (Rs) | >2.0 |
| Enantiomeric Excess (e.e.) | Calculated from peak areas |
These tables illustrate typical starting points for method development. The actual parameters would require optimization and validation according to established guidelines to ensure accuracy, precision, and robustness for the routine analysis of this compound. dss.go.th
Computational and Theoretical Investigations of N Allyl N 3 Methoxybenzyl but 3 Enamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-allyl-N-(3-methoxybenzyl)but-3-enamide. These methods allow for the determination of the molecule's stable geometric conformations, its electronic landscape, and the nature of its molecular orbitals, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to perform geometry optimization. This process identifies the lowest energy structure of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be given to the C-N bond of the amide, which exhibits partial double bond character, and the conformations of the allyl and but-3-enamide groups. The presence of the 3-methoxybenzyl group also introduces additional rotational degrees of freedom.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (B3LYP/6-31G)* Note: These are representative values based on calculations of similar N-allyl-N-benzyl amide structures, as direct computational studies on the title compound are not available in the cited literature.
The rotational freedom around the various single bonds in this compound gives rise to multiple conformers. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and performing geometry optimization at each step to map out the potential energy surface.
For this molecule, the key rotations would include the C(carbonyl)-N bond, the N-C(allyl) bond, and the N-C(benzyl) bond. The relative energies of the different conformers can reveal which shapes the molecule is most likely to adopt at a given temperature. This information is critical for understanding its reactivity, as only certain conformations may be suitable for undergoing specific reactions, such as pericyclic rearrangements. The chair-like and boat-like conformations are particularly relevant when considering sigmatropic rearrangements.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. In the context of a potential pericyclic reaction, the symmetry and phases of the HOMO and LUMO of the interacting fragments are crucial for determining if the reaction is thermally or photochemically allowed.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These are representative values based on calculations of similar N-allyl enamide structures, as direct computational studies on the title compound are not available in the cited literature.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Mechanistic Studies via Computational Chemistry
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, the most anticipated reaction is a wikipedia.orgwikipedia.org-sigmatropic rearrangement, specifically an aza-Cope or aza-Claisen rearrangement.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Locating the geometry of this transition state and calculating its energy is a key goal of computational mechanistic studies. For the potential aza-Cope rearrangement of this compound, computational methods can be used to find the six-membered cyclic transition state.
The energy difference between the reactant and the transition state is the activation energy or energy barrier. This value is a critical determinant of the reaction rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster reaction. Calculations would likely explore both chair-like and boat-like transition states to determine the preferred pathway, with the chair conformation generally being lower in energy for analogous systems.
Table 3: Predicted Activation Energies for Aza-Cope Rearrangement Note: These are representative values based on calculations of similar aza-Cope rearrangements, as direct computational studies on the title compound are not available in the cited literature.
| Transition State Conformation | Predicted Activation Energy (kcal/mol) |
|---|---|
| Chair-like | 25-35 |
| Boat-like | 30-40 |
Beyond just the transition state, computational chemistry can map out the entire reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. By connecting these points on the potential energy surface, a detailed reaction coordinate diagram can be constructed.
For this compound, this would involve tracing the geometric changes as the molecule moves from its ground state conformation, through the cyclic transition state, to the rearranged product. This elucidation can confirm whether the reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates). The nature of the substituents, such as the 3-methoxybenzyl group, can influence the energy of the transition state and thus the feasibility of the rearrangement. Computational studies can systematically probe these electronic and steric effects to provide a comprehensive understanding of the reaction mechanism.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide deep insights into the dynamic nature of a molecule, which is crucial for understanding its behavior in various environments.
Conformational Flexibility and Dynamic Behavior
A hypothetical MD simulation of this compound would explore its accessible conformations. The molecule possesses several rotatable bonds, particularly around the amide nitrogen, the benzyl (B1604629) group, and the allyl and butenyl chains. Simulations would reveal the preferential orientations (rotamers) of these groups and the energy barriers between different conformational states. Key areas of investigation would include the rotational dynamics of the 3-methoxybenzyl group and the flexibility of the two unsaturated alkyl chains. This analysis would help in understanding how the molecule might interact with biological targets or how it behaves in different solvent environments.
Prediction of Spectroscopic Properties
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. These predictions are often used to complement experimental findings or to aid in the structural elucidation of newly synthesized compounds.
Theoretical NMR Chemical Shifts
Quantum chemical calculations, typically using Density Functional Theory (DFT), could be employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts would be valuable for confirming the compound's structure as determined by experimental NMR spectroscopy. A data table of predicted shifts would typically be generated for comparison with experimental data.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations, also commonly performed using DFT methods, could predict the infrared (IR) spectrum of this compound. This analysis identifies the characteristic vibrational modes of the molecule's functional groups, such as the C=O stretch of the amide, the C=C stretches of the allyl and butenyl groups, and the aromatic ring vibrations. The calculated frequencies and their corresponding intensities would help in the assignment of experimental IR spectral bands.
Should research on this compound become available, a detailed article with specific data tables for its computational and theoretical properties could be generated.
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor to Substituted Amine Derivatives
The molecular architecture of N-allyl-N-(3-methoxybenzyl)but-3-enamide is well-suited for the synthesis of diverse substituted amines. The presence of the allyl and but-3-enyl groups, along with the cleavable 3-methoxybenzyl protecting group, allows for systematic and selective modifications.
The compound serves as a platform for constructing intricate amine scaffolds. The dual allyl-type functionalities are amenable to a wide range of transformations. For instance, the terminal double bonds can undergo reactions such as hydroboration-oxidation to yield primary alcohols, ozonolysis to form aldehydes, or epoxidation to introduce reactive oxirane rings. These transformations introduce new functional handles that can be used for further elaboration, enabling the assembly of complex molecular frameworks.
Furthermore, the strategic placement of the double bonds makes this compound an ideal substrate for cross-metathesis reactions, allowing for the introduction of various alkyl or aryl substituents. The amide moiety itself can be reduced to the corresponding amine, thereby providing access to a tertiary amine with three distinct, functionalizable side chains. The 3-methoxybenzyl group, a common protecting group for amines, can be readily cleaved under specific conditions to yield a secondary amine, which can then be engaged in further synthetic manipulations.
| Feature | Potential Transformation | Resulting Functionality |
| Allyl Group (C=C) | Hydroboration-Oxidation | Primary Alcohol (-CH₂OH) |
| But-3-enyl Group (C=C) | Ozonolysis | Aldehyde (-CHO) |
| Amide (C=O) | Reduction (e.g., with LiAlH₄) | Tertiary Amine |
| 3-Methoxybenzyl Group | Hydrogenolysis | Secondary Amine |
The functional groups within this compound can be selectively derivatized to generate a library of related compounds. The amide nitrogen can be further functionalized after the potential removal of the benzyl (B1604629) group. The olefinic moieties are particularly versatile. For example, transition metal-catalyzed isomerization can convert the N-allyl group into a geometrically defined enamide. Enamides are valuable synthetic intermediates, known to participate in asymmetric hydrogenations, cycloadditions, and the synthesis of heterocycles.
The 3-methoxybenzyl group also offers opportunities for derivatization. While often employed as a protecting group, its aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents that can modulate the molecule's properties or serve as points for further synthetic connections. This multi-faceted reactivity underscores the compound's value as a flexible building block in synthetic chemistry. Synthetic macamides like N-(3-methoxybenzyl)oleamide have been studied, highlighting the utility of the N-(3-methoxybenzyl) structural motif.
Utility in Heterocycle Synthesis
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. This compound is an excellent starting material for the construction of such cyclic systems due to the strategic positioning of its reactive groups.
The most prominent application of this compound in heterocycle synthesis is through ring-closing metathesis (RCM). As a 1,6-diene, it is primed to undergo RCM using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a
Application in Polymer Chemistry (if applicable)
The presence of two polymerizable alkene moieties in this compound makes it a candidate for applications in polymer chemistry.
Compounds containing two allyl groups, often referred to as diallyl monomers, are known to undergo cyclopolymerization. tsijournals.comresearchgate.net This process involves an alternating intramolecular and intermolecular propagation, leading to the formation of polymers containing cyclic repeating units in the main chain. tsijournals.com The polymerization of diallyl compounds can be initiated by free-radical initiators. tsijournals.comgoogle.com
Given its structure as a diallyl-substituted amide, this compound could potentially act as a monomer in radical polymerization to form cyclopolymers. researchgate.netresearchgate.net The resulting polymer would possess a backbone of five- or six-membered rings, a feature common to the polymerization of 1,6-dienes. tsijournals.com The properties of the final polymer would be influenced by the bulky N-(3-methoxybenzyl) substituent, which could affect the polymer's solubility, thermal stability, and mechanical properties.
The reactivity of allyl monomers in polymerization is generally lower than that of vinyl monomers, often resulting in polymers with lower molecular weights due to degradative chain transfer. researchgate.netresearchgate.net However, under specific conditions, such as polymerization in acidic media or as quaternary ammonium (B1175870) salts, high-molecular-weight polymers from diallylamine (B93489) derivatives can be obtained. google.comresearchgate.net
Table 2: Potential Polymerization Characteristics
| Polymerization Type | Initiator | Expected Repeating Unit | Potential Polymer Properties |
|---|---|---|---|
| Radical Cyclopolymerization | AIBN, Benzoyl peroxide | Pyrrolidine or piperidine (B6355638) derivatives in the backbone | Thermally stable, potentially soluble in organic solvents |
This table outlines the hypothetical polymerization behavior of this compound based on known principles of diallyl monomer polymerization.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-allyl amides is a well-established field, yet there is always room for improvement in efficiency and sustainability. Traditional methods for creating tertiary amides like N-allyl-N-(3-methoxybenzyl)but-3-enamide often involve the acylation of the corresponding secondary amine, N-allyl-N-(3-methoxybenzyl)amine, with but-3-enoyl chloride. Future research could focus on developing one-pot syntheses or employing greener reagents and solvent systems.
For instance, catalytic methods that avoid the use of stoichiometric activating agents would be highly desirable. Research into direct C-H activation of a precursor or the use of novel coupling reagents could lead to more atom-economical and environmentally benign synthetic pathways. The development of enzymatic or biocatalytic routes could also offer a highly selective and sustainable alternative to traditional chemical synthesis.
Exploration of Novel Catalytic Transformations
The true synthetic potential of this compound lies in the selective transformation of its functional groups. The two allyl-type double bonds and the amide functionality offer multiple sites for catalytic reactions.
Isomerization Reactions: A significant area of research for N-allyl amides is their isomerization to enamides. nih.govresearchgate.net Catalytic isomerization of this compound could lead to the formation of conjugated enamides, which are valuable building blocks in organic synthesis, particularly for creating nitrogen-containing heterocycles and for use in asymmetric hydrogenations. nih.gov Future work could explore various transition metal catalysts (e.g., ruthenium, rhodium, palladium) to control the regioselectivity and stereoselectivity of the isomerization, potentially yielding geometrically defined E- or Z-enamides. nih.govresearchgate.net
Ring-Closing Metathesis (RCM): The presence of two terminal alkene functionalities makes this compound an ideal candidate for RCM. This reaction would lead to the formation of a seven-membered nitrogen-containing ring, a structural motif present in various biologically active compounds. Future studies could investigate the use of different Grubbs-type or other metathesis catalysts to optimize the yield and efficiency of this cyclization.
Palladium-Catalyzed Reactions: The N-allyl group is known to participate in a variety of palladium-catalyzed reactions. For instance, research on N-allyl-N-sulfonyl ynamides has shown that the allyl group can be transferred in the presence of a palladium catalyst. nih.gov Similar transformations could be explored for this compound, potentially leading to novel allylation reactions or intramolecular cyclizations.
Advanced Spectroscopic Characterization Methods
A thorough understanding of the conformational and electronic properties of this compound is crucial for predicting its reactivity. While standard spectroscopic techniques like NMR and IR are essential for basic characterization, advanced methods could provide deeper insights.
Future research could employ two-dimensional NMR techniques (e.g., NOESY, HMBC) to elucidate the preferred solution-state conformation of the molecule, including the orientation of the 3-methoxybenzyl group relative to the amide bond and the spatial relationship between the two allyl groups. Furthermore, advanced mass spectrometry techniques could be used to study its fragmentation patterns, providing valuable information for its identification in complex mixtures. In the solid state, single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions. nsf.govresearchgate.net
Expanded Computational Studies to Predict Reactivity
Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules. Future research on this compound would benefit greatly from theoretical studies.
Reaction Pathway Modeling: Density Functional Theory (DFT) calculations could be used to model the reaction pathways of potential transformations, such as the aforementioned isomerization and RCM reactions. This would allow for the prediction of activation barriers and the identification of key intermediates and transition states, aiding in the rational design of catalysts and reaction conditions.
Conformational Analysis: Computational methods can be used to perform a detailed conformational analysis of the molecule, identifying the lowest energy conformers. This information is critical for understanding its spectroscopic properties and how its shape influences its reactivity.
Electronic Structure Analysis: Calculations can provide insights into the electronic properties of the molecule, such as the electron density at different atoms and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can help predict its nucleophilic and electrophilic sites and its behavior in pericyclic reactions. Studies on related macamides have utilized semi-empirical quantum calculations to understand their structure. mdpi.com
Exploration of New Chemical Applications as a Building Block
The ultimate goal of studying a new chemical compound is often to find useful applications for it as a building block in the synthesis of more complex and valuable molecules. This compound, and the products derived from its transformations, could serve as precursors to a wide range of chemical structures.
Synthesis of Heterocycles: As mentioned, the products of RCM and isomerization/cyclization reactions could be novel heterocyclic compounds. These nitrogen-containing rings are core structures in many pharmaceuticals and natural products. beilstein-journals.org
Functional Group Interconversion: The double bonds in the molecule can be subjected to a variety of transformations, such as dihydroxylation, epoxidation, or hydroboration-oxidation, to introduce new functional groups. These new functionalities would further expand the synthetic utility of the molecule.
Polymerization: The presence of two polymerizable alkene groups could allow this compound to be used as a cross-linking agent or a monomer in the synthesis of novel polymers with specific properties conferred by the amide and aromatic moieties.
The exploration of this compound as a versatile building block is a promising area for future research, with the potential to contribute to the development of new synthetic methodologies and the creation of novel and complex molecular architectures.
Q & A
Q. What are the optimal synthetic routes for N-allyl-N-(3-methoxybenzyl)but-3-enamide, and how can purity be maximized?
Methodological Answer: The synthesis of this compound may involve multi-step protocols, leveraging strategies from analogous compounds. For instance:
- CuAAC Click Chemistry : Adapt methods used for triazole derivatives (e.g., azide-alkyne cycloaddition with Cu(I) catalysis) to assemble the allyl and methoxybenzyl moieties .
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the butenamide backbone to the N-allyl-N-(3-methoxybenzyl) group .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate high-purity product (>95%) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm allyl (δ 5.2–5.8 ppm, vinyl protons) and methoxybenzyl (δ 3.8 ppm, OCH₃) groups. Compare with analogous compounds (e.g., N-(3-methoxybenzyl)triazole derivatives) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 288.1604 for C₁₅H₁₉NO₂) .
- X-ray Crystallography : If crystallizable, resolve the 3D structure to confirm stereochemistry and bond angles .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of this compound?
Methodological Answer:
- NF-κB Pathway Inhibition : Design LPS-stimulated macrophage assays (RAW 264.7 cells) to measure suppression of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Reference studies on structurally similar N-(3-methoxybenzyl) derivatives showing IC₅₀ values of 10–20 μM .
- ROS Scavenging : Use DCFH-DA fluorescence assays in primary neutrophils to quantify reactive oxygen species (ROS) reduction .
- Dose-Response Analysis : Perform 3–5 log-scale concentrations (1–100 μM) with triplicate technical replicates to establish EC₅₀ and toxicity thresholds (via MTT assay) .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects on target binding .
- Allyl Chain Variation : Test shorter (propargyl) or bulkier (cyclopropyl) groups to evaluate steric effects on enzyme inhibition (e.g., FAAH or COX-2) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like NF-κB or FAAH. Validate with site-directed mutagenesis .
Q. What mechanistic studies are critical to resolve contradictions in reported biological activities?
Methodological Answer:
- Target Deconvolution : Use affinity chromatography or pull-down assays with biotinylated probes to identify direct protein targets (e.g., FAAH vs. COX-2) .
- Kinetic Analysis : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. allosteric mechanisms .
- Metabolic Stability : Assess hepatic microsome stability (human/rat) to rule out metabolite-driven effects. Compare with in vivo PK/PD data .
Q. How can in vivo efficacy be evaluated for neuroprotective or antimicrobial applications?
Methodological Answer:
- Neuroprotection Models :
- Mice (CNS) : Induce neuroinflammation with LPS (1 mg/kg, i.p.) and measure compound penetration via LC-MS/MS brain-plasma ratio analysis .
- Rotarod Test : Evaluate motor coordination improvements in neurodegenerative models (e.g., MPTP-treated mice) .
- Antimicrobial Testing :
- MIC Assays : Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines). Reference triazole derivatives with MICs of 8–32 μg/mL .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
